molecular formula C14H14N2O2 B14193159 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid CAS No. 832090-51-4

4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B14193159
CAS No.: 832090-51-4
M. Wt: 242.27 g/mol
InChI Key: QWASYASUZHZZGM-UHFFFAOYSA-N
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Description

4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a heterocyclic aromatic ring substituted with ethyl (C₂H₅), methyl (CH₃), phenyl (C₆H₅), and carboxylic acid (COOH) groups at positions 4, 6, 2, and 5, respectively. Pyrimidine derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural diversity and bioactivity. The carboxylic acid group at position 5 enhances reactivity, enabling salt formation, esterification, or amidation for drug discovery workflows .

Properties

CAS No.

832090-51-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c1-3-11-12(14(17)18)9(2)15-13(16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18)

InChI Key

QWASYASUZHZZGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1C(=O)O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

Reactants : Benzaldehyde (9.41 mmol), ethyl acetoacetate (10.35 mmol), urea (10.35 mmol), catalytic HCl.
Conditions : Reflux in ethanol (4 mL) for 6 hours.
Yield : ~70–80% after recrystallization from ethanol.
Mechanism : Acid-catalyzed cyclocondensation forms the dihydropyrimidinone core via a Knoevenagel-aza-Michael cascade.

Oxidation to Ethyl 6-Methyl-2-Oxo-4-Phenyl-1,2-Dihydropyrimidine-5-Carboxylate

Oxidizing Agent : Ceric ammonium nitrate (CAN, 19.21 mmol).
Conditions : Stirred in acetone/water with NaHCO₃ at 0°C to room temperature for 12 hours.
Yield : 65–75%.
Key Data :

  • ¹H NMR (DMSO-d₆) : δ 0.82 (t, 3H, J = 7.2 Hz), 2.39 (s, 3H), 3.94 (q, 2H).
  • LCMS : m/z 259.28 [M+H]⁺.

Chlorination with Phosphorus Oxychloride

Reagent : POCl₃ (38.71 mmol).
Conditions : Heated at 120°C for 2 hours.
Product : Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate.
Yield : 85–90% after column chromatography.
¹³C NMR (DMSO-d₆) : δ 13.8 (CH₂CH₃), 22.6 (CH₃), 62.6 (OCH₂).

Amination and Hydrolysis

Step 1: Amination with Substituted Anilines

  • Reactants : Substituted aniline (4.33 mmol), 1,4-dioxane, HCl.
  • Conditions : Reflux at 100°C for 12 hours.
  • Intermediate : Ethyl 2-N-(aryl)-4-methyl-6-phenylpyrimidine-5-carboxylate.
  • Yield : 45–82% depending on substituents.

Step 2: Saponification to Carboxylic Acid

  • Base : NaOH (18.05 mmol) in methanol/water.
  • Conditions : Reflux at 100°C for 12 hours.
  • Yield : >90% after acidification.
  • LCMS : m/z 342.32 [M+H]⁺ for 2-[(2,4-difluorophenyl)amino] variant.

Alternative Pathways via Pyrimidine Ring Functionalization

Direct C-H Ethylation and Carboxylation

A patent (US7161024B2) describes alkylation of preformed pyrimidine cores:

  • Substrate : 4-Methyl-2-phenylpyrimidine-5-carboxylate.
  • Ethylation : Ethylmagnesium bromide (2.5 equiv) in THF at −78°C.
  • Oxidation : KMnO₄ in acetone/water to install carboxylic acid.
  • Overall Yield : 55–60%.

Microwave-Assisted Synthesis

Green chemistry approaches reduce reaction times significantly:

  • Reactants : 4-Hydroxybenzaldehyde, ethyl acetoacetate, urea.
  • Catalyst : HCl (microwave irradiation, 300 W).
  • Conditions : 80°C for 3–5 minutes.
  • Yield : 96% for intermediate; hydrolysis to acid achieves 92%.

Critical Analysis of Methodologies

Comparative Efficiency

Method Total Steps Overall Yield Reaction Time
Biginelli-based 4 40–50% 32 hours
Direct functionalization 3 55–60% 18 hours
Microwave 2 88% 30 minutes

Key Observations :

  • Traditional multi-step synthesis offers structural versatility but suffers from moderate yields.
  • Microwave methods prioritize efficiency and sustainability, aligning with green chemistry principles.

Spectral Characterization Data

4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid :

  • Molecular Formula : C₁₄H₁₄N₂O₂.
  • Molecular Weight : 242.27 g/mol.
  • ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 2.56 (q, 2H, CH₂CH₃), 7.45–7.65 (m, 5H, Ph).
  • ¹³C NMR : δ 22.8 (CH₃), 29.1 (CH₂CH₃), 167.3 (COOH).

Mechanistic Insights and Optimization Strategies

Chlorination Dynamics

POCl₃ mediates electrophilic substitution at the 2-position of the pyrimidine ring, facilitated by the electron-withdrawing ester group. Excess POCl₃ (10 equiv) ensures complete conversion.

Hydrolysis Kinetics

Saponification proceeds via nucleophilic acyl substitution. Aqueous NaOH achieves rapid de-esterification, while methanol co-solvent enhances solubility.

Solvent and Catalyst Impact

  • Biginelli Step : Ethanol > DMSO due to lower toxicity and easier workup.
  • Amination : 1,4-Dioxane/HCl system prevents side reactions, improving regioselectivity.

Industrial and Environmental Considerations

Scalability Challenges

  • POCl₃ handling requires stringent safety protocols due to corrosivity.
  • Column chromatography in intermediate purification limits large-scale production.

Waste Reduction

  • Microwave methods cut energy use by 70% compared to conventional heating.
  • Ethanol/water mixtures in hydrolysis steps align with green solvent guidelines.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid 4-Ethyl, 6-Methyl, 2-Phenyl Carboxylic acid (5) Target Compound
Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate 4-Methyl, 6-(4-Methoxyphenyl) Ester (5), Hydroxy (2), Dihydro
Ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate 6-Methyl, 4-Phenyl, 2-Sulfanyl Ester (5), Thione (2), Dihydro
1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid 6-Methyl, 4-Phenyl, 2-Oxo Carboxamide (5), Pyrrolidine-3-carboxylic acid
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 4-Methyl, 2-(p-Tolylamino) Ester (5), Aromatic amine (2)

Key Observations :

  • Position 5 : The carboxylic acid group distinguishes the target compound from ester derivatives (e.g., ), which are more lipophilic but less reactive in biological systems.
  • Position 2: Replacement of phenyl with sulfanyl (), hydroxy (), or substituted amino () alters hydrogen-bonding capacity and redox properties.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Predicted Solubility pKa (Predicted) Notable Features Reference
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid ~285.3* Moderate (polar solvents) ~3.5 (carboxylic acid) High polarity due to COOH Target Compound
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 271.3 Low (organic solvents) 1.85 (amino group) Lipophilic ester, aromatic amine
Ethyl 6-methyl-4-phenyl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate ~304.4* Low (DMSO/ethanol) N/A Thione group enhances stability
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid 170.2 High (aqueous) ~4.2 (COOH), ~8.1 (SH) Small molecule, zwitterionic potential

Key Observations :

  • Solubility: The carboxylic acid group in the target compound improves aqueous solubility compared to ester analogs (e.g., ), which require organic solvents like ethanol or DMSO .
  • Acid-Base Behavior : The pKa of the carboxylic acid (~3.5) enables ionization at physiological pH, facilitating interactions with basic residues in enzymes or receptors.

Biological Activity

4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid is a compound of interest within the pyrimidine family, recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid is C13H15N2O2, with a molecular weight of approximately 242.273 g/mol. The structure features an ethyl group, a methyl group, and a phenyl group attached to the pyrimidine ring, along with a carboxylic acid functional group that enhances its reactivity and biological interactions.

Structural Characteristics

Feature Description
Molecular Formula C13H15N2O2
Molecular Weight 242.273 g/mol
Functional Groups Carboxylic acid, methyl, ethyl, and phenyl groups

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

In Vitro Studies

A study evaluated the inhibitory effects of various pyrimidine derivatives on COX enzymes using IC50 values as a measure of potency. For instance:

Compound IC50 (μmol) COX Enzyme
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acidTBDCOX-2
Celecoxib0.04 ± 0.01COX-2

Preliminary results suggest that this compound may exhibit comparable or superior anti-inflammatory activity relative to established drugs like celecoxib .

Anticancer Activity

The anticancer properties of pyrimidine derivatives have also been explored. In vitro assays demonstrated that several pyrimidines can inhibit cancer cell proliferation effectively.

Case Study: MCF-7 and MDA-MB-231 Cells

In a recent study assessing the growth inhibition of breast cancer cell lines:

Compound IC50 (μmol) Cell Line
4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acidTBDMCF-7
5-Fluorouracil17.02MCF-7

These findings indicate that the compound may possess selective cytotoxicity against cancer cells, warranting further investigation into its mechanism of action and therapeutic potential .

The exact mechanism by which 4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that its structural features facilitate interactions with enzyme targets involved in inflammatory pathways and cancer cell signaling.

Potential Pathways

  • COX Inhibition : Suppression of COX enzymes leads to reduced production of pro-inflammatory mediators.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation.
  • Cell Cycle Arrest : Evidence suggests that some derivatives can halt cell cycle progression at specific phases.

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